Dimethyl-9H-xanthene Dimethyl-9H-xanthene
Brand Name: Vulcanchem
CAS No.: 40522-91-6
VCID: VC16975928
InChI: InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol

Dimethyl-9H-xanthene

CAS No.: 40522-91-6

Cat. No.: VC16975928

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl-9H-xanthene - 40522-91-6

Specification

CAS No. 40522-91-6
Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
IUPAC Name 1,2-dimethyl-9H-xanthene
Standard InChI InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
Standard InChI Key PQPVYEDTTQIKIA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C

Introduction

Chemical Structure and Isomerism

The xanthene framework consists of two benzene rings fused to a central pyran oxygen atom. In 9,9-dimethyl-9H-xanthene, the methyl groups occupy the 9-position of the tricyclic system, conferring steric bulk and electronic modulation to the structure . This substitution pattern distinguishes it from other isomers, such as 3,6-dimethyl-9H-xanthene, though the latter remains less documented in authoritative literature. The 9,9-dimethyl configuration is particularly advantageous for stabilizing metal complexes in catalytic applications due to its rigid, bowl-shaped geometry .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 9,9-dimethyl-9H-xanthene is achieved through a two-step lithiation and quenching protocol. In a representative procedure :

  • Lithiation of Diphenyl Ether: Diphenyl ether (1.7 g, 10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under inert conditions. The solution is cooled to −78°C, and n-butyllithium (8 mL, 20 mmol, 2.5 M in hexanes) is added dropwise. The reaction proceeds for 3 hours, forming a lithium intermediate.

  • Quenching with Acetone: Acetone (0.58 g, 10 mmol) is introduced to the reaction mixture, followed by quenching with water (20 mL). The organic layer is separated, concentrated, and purified via column chromatography to yield 1.79 g (85%) of 9,9-dimethyl-9H-xanthene as a light-yellow solid .

Key Reaction Parameters

ParameterValue
Temperature−78°C (Step 1), Ambient (Step 2)
SolventTetrahydrofuran (THF)
CatalystNone
Yield85%
Purity (HPLC)99.5%

This method emphasizes the use of Schlenk techniques to maintain anhydrous conditions, critical for achieving high yields .

Physical and Chemical Properties

Core Properties of 9,9-Dimethyl-9H-Xanthene

PropertyValueSource
Molecular FormulaC₁₅H₁₄O
Molecular Weight210.27 g/mol
Physical StateLight-yellow solid
Boiling PointNot reported
Melting PointNot reported

The compound’s high purity (99.5%) and stability under ambient storage conditions make it suitable for further functionalization . Derivatives such as (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (XANTPHOS) exhibit distinct properties, including a melting point of 224–228°C and a molecular weight of 578.62 g/mol .

Applications in Industry and Research

Catalysis

XANTPHOS, a bidentate phosphine ligand derived from 9,9-dimethyl-9H-xanthene, is widely employed in cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura couplings . Its broad ligand bite angle (~108°) enhances metal center stability, enabling efficient catalysis under mild conditions. For example, XANTPHOS-palladium complexes facilitate aryl chloride couplings at room temperature, a marked improvement over traditional catalysts requiring elevated temperatures .

Recent Advances and Future Directions

Recent patents, such as CN112062745, highlight innovations in scalable synthesis techniques, including continuous-flow reactors that reduce THF solvent waste . Future research may explore:

  • Green Chemistry Approaches: Substituting THF with biodegradable solvents.

  • New Ligand Architectures: Functionalizing the xanthene core with electron-withdrawing groups to modulate catalytic activity.

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